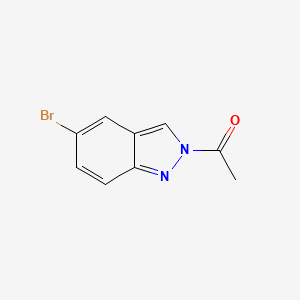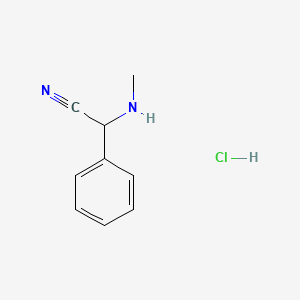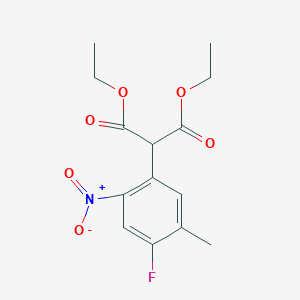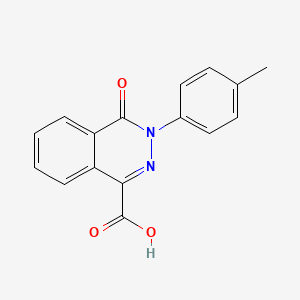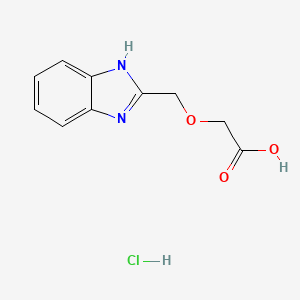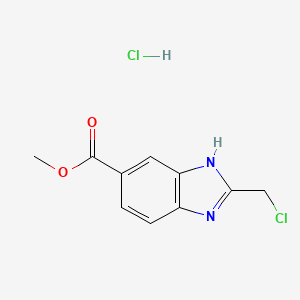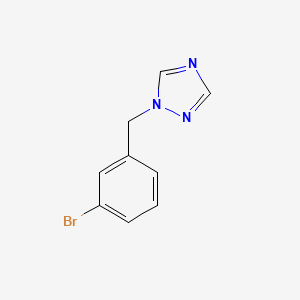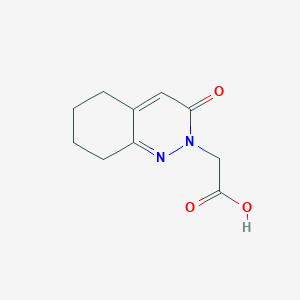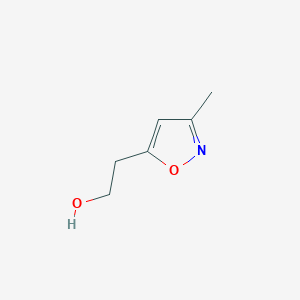
2-(3-Methylisoxazol-5-yl)ethanol
Übersicht
Beschreibung
“2-(3-Methylisoxazol-5-yl)ethanol” is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 . It is also known by other names such as “5-Isoxazoleethanol, 3-methyl-”, “2-(3-methyl-1,2-isoxazol-5-yl)ethanol”, and "2-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol" .
Molecular Structure Analysis
The InChI code for “2-(3-Methylisoxazol-5-yl)ethanol” is1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The compound has been used in the synthesis of novel chemical structures, such as N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine, which was studied for its crystallographic structure using X-ray crystallography (Çelik et al., 2007).
Applications in Organic and Medicinal Chemistry
- Isoxazole compounds, including derivatives of 2-(3-Methylisoxazol-5-yl)ethanol, have been extensively studied for their bioactivity in organic and medicinal chemistry. They exhibit a wide range of therapeutic values, such as antitumor, CNS-active, analgesic, antimicrobial, and chemotherapy applications (Rajanarendar et al., 2005).
Development of Bioactive Compounds
- Research has focused on the synthesis of bioactive compounds involving 2-(3-Methylisoxazol-5-yl)ethanol derivatives, highlighting their potential in developing new therapeutic agents (Chagarovskiy et al., 2016).
Metal Complex Formation
- The compound has been used in forming metal complexes, such as palladium(II) and platinum(II) complexes, with N1-hydroxyethyl-3,5-pyrazole derived ligands. These complexes have been characterized for their potential in various applications (Pérez et al., 2013).
Spectroscopic Studies
- Spectroscopic studies have utilized derivatives of 2-(3-Methylisoxazol-5-yl)ethanol, particularly in understanding the molecular aggregation in organic solvents. These studies provide insights into the molecular interactions and properties of these compounds (Matwijczuk et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLLGOLBQFQBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylisoxazol-5-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



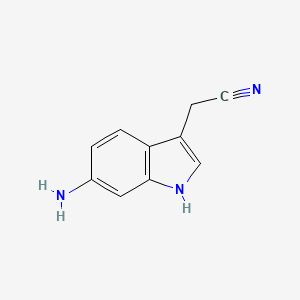
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

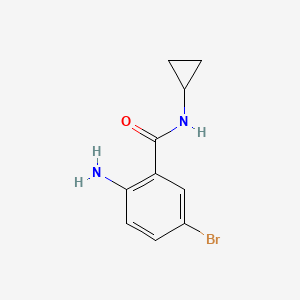
![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)
